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For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides a detailed guide for the conjugation of the near-infrared (NIR)

fluorescent dye IR-825 to antibodies. The resulting antibody-dye conjugates are valuable tools

for a wide range of research and drug development applications, including in vivo imaging, flow

cytometry, and immunofluorescence microscopy. The protocols outlined below describe a

robust and reproducible method for preparing and characterizing these conjugates.

The conjugation process involves the formation of a stable amide bond between the primary

amine groups (e.g., on lysine residues) of the antibody and an amine-reactive N-

hydroxysuccinimide (NHS) ester derivative of IR-825. Following the conjugation reaction, the

purified antibody-dye conjugate is characterized to determine the degree of labeling (DOL),

which represents the average number of dye molecules conjugated to each antibody.

Materials and Reagents
Antibody: Purified antibody of interest (e.g., IgG) at a concentration of 2-10 mg/mL in a buffer

free of primary amines (e.g., Phosphate Buffered Saline, PBS). Buffers containing Tris or

glycine must be avoided as they will compete with the antibody for reaction with the NHS

ester.[1]

IR-825 NHS Ester: Amine-reactive near-infrared dye.
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Anhydrous Dimethyl Sulfoxide (DMSO)

Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0.

Purification Resin: Gel filtration resin (e.g., Sephadex G-25) or dialysis cassettes (10 kDa

MWCO).

Phosphate Buffered Saline (PBS): pH 7.2-7.4.

Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.

Spectrophotometer

Centrifuge

Microcentrifuge tubes

Pipettes and tips

Experimental Protocols
Protocol 1: Preparation of Reagents

Antibody Preparation:

If the antibody is in a buffer containing primary amines, it must be dialyzed against PBS

(pH 7.2-7.4) before proceeding.

Ensure the final antibody concentration is between 2-10 mg/mL for optimal labeling.[1]

IR-825 NHS Ester Stock Solution:

Allow the vial of IR-825 NHS ester to equilibrate to room temperature before opening to

prevent moisture condensation.

Prepare a 10 mg/mL stock solution of IR-825 NHS ester in anhydrous DMSO.

Protocol 2: Antibody Conjugation with IR-825 NHS Ester
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This protocol is designed for the conjugation of IR-825 NHS ester to an antibody via reaction

with primary amines.

Preparation

Conjugation

Purification

Characterization

Prepare Antibody in Amine-Free Buffer

Adjust Antibody pH with Conjugation Buffer

Prepare IR-825 NHS Ester Stock Solution in DMSO

Add IR-825 NHS Ester to Antibody

Incubate for 1-2 hours at Room Temperature

Remove Unconjugated Dye (Gel Filtration or Dialysis)

Measure Absorbance at 280 nm and ~825 nm

Calculate Degree of Labeling (DOL)
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Caption: Experimental workflow for conjugating IR-825 to antibodies.

Reaction Setup:

In a microcentrifuge tube, add the desired amount of antibody.

Adjust the pH of the antibody solution to 8.3-9.0 by adding the appropriate volume of 0.1

M sodium bicarbonate buffer. A common ratio is 1:10 (v/v) of bicarbonate buffer to

antibody solution.

Calculate the required volume of the 10 mg/mL IR-825 NHS ester stock solution. A molar

excess of the dye is required for efficient labeling. A starting point is a 10- to 20-fold molar

excess of dye to antibody.

Conjugation Reaction:

Add the calculated volume of IR-825 NHS ester stock solution to the antibody solution

while gently vortexing.

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Quenching the Reaction (Optional):

To stop the reaction, a quenching reagent such as Tris-HCl or glycine can be added to a

final concentration of 50-100 mM. This will react with any excess NHS ester.

Protocol 3: Purification of the Antibody-IR-825
Conjugate
It is crucial to remove unconjugated IR-825 to ensure accurate characterization and to prevent

non-specific signals in downstream applications.

Method A: Gel Filtration

Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4).

Apply the conjugation reaction mixture to the top of the column.
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Elute the conjugate with PBS. The first colored fraction to elute will be the antibody-IR-825
conjugate, as it is larger and will pass through the column more quickly than the smaller,

unconjugated dye molecules.

Collect the fractions containing the purified conjugate.

Method B: Dialysis

Transfer the conjugation reaction mixture to a dialysis cassette (10 kDa MWCO).

Dialyze against a large volume of PBS (pH 7.2-7.4) at 4°C with several buffer changes over

24-48 hours.

Protocol 4: Characterization of the Antibody-IR-825
Conjugate
The final and critical step is to determine the Degree of Labeling (DOL), which is the average

number of dye molecules per antibody.

Spectrophotometric Measurement:

Measure the absorbance of the purified antibody-IR-825 conjugate at 280 nm (A280) and

at the maximum absorbance of IR-825, which is approximately 825 nm (Amax).

Calculation of Degree of Labeling (DOL):

The DOL is calculated using the following formula:

DOL = (A_max × ε_Ab) / ((A_280 - (A_max × CF)) × ε_dye)

Where:

A_max: Absorbance of the conjugate at ~825 nm.

A_280: Absorbance of the conjugate at 280 nm.

ε_Ab: Molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically

~210,000 M⁻¹cm⁻¹).
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ε_dye: Molar extinction coefficient of IR-825 at ~825 nm. Note: As the exact value for

IR-825 NHS ester is not readily available, the molar extinction coefficient of a spectrally

similar dye, Indocyanine Green (ICG), can be used as an estimate: ~223,000 M⁻¹cm⁻¹.

CF: Correction factor for the dye's absorbance at 280 nm (A_280 of dye / A_max of

dye). For ICG, a spectrally similar dye, the correction factor is approximately 0.07.

An optimal DOL for most antibody applications is typically between 2 and 10.[2][3]

Data Presentation
Summarize the quantitative data from your conjugation experiments in a table for easy

comparison and reproducibility.

Parameter Batch 1 Batch 2 Batch 3

Antibody

Concentration

(mg/mL)

Molar Ratio

(Dye:Antibody)

A280 (pre-purification)

Amax (~825 nm) (pre-

purification)

A280 (post-

purification)

Amax (~825 nm)

(post-purification)

Degree of Labeling

(DOL)

Signaling Pathways and Logical Relationships
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The chemical reaction underlying the conjugation process is a nucleophilic acyl substitution.

The primary amine of a lysine residue on the antibody acts as a nucleophile, attacking the

carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the

release of N-hydroxysuccinimide.

Reactants

Products
Antibody with Primary Amine (-NH2)

Antibody-IR-825 Conjugate (Amide Bond)

Nucleophilic Attack

IR-825 NHS Ester

N-hydroxysuccinimide (byproduct)

Click to download full resolution via product page

Caption: Chemical reaction for NHS ester-based antibody conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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